3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a pyrazole and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Moiety: Starting with a suitable diketone, such as 3,5-dimethyl-1H-pyrazole, which can be synthesized via the condensation of acetylacetone with hydrazine hydrate.
Synthesis of the Piperazine Derivative: The piperazine ring is functionalized with a m-tolylsulfonyl group through a nucleophilic substitution reaction.
Coupling Reactions: The final step involves coupling the pyrazole and piperazine derivatives with a pyridazine core, often using a palladium-catalyzed cross-coupling reaction under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
Medically, it is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and piperazine moieties are known to enhance binding affinity and specificity, potentially modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(p-tolylsulfonyl)piperazin-1-yl)pyridazine
Uniqueness
Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine is unique due to the specific substitution pattern on the piperazine ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a distinct entity in its class.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-15-5-4-6-18(13-15)29(27,28)25-11-9-24(10-12-25)19-7-8-20(22-21-19)26-17(3)14-16(2)23-26/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXHVZDJQBBMHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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